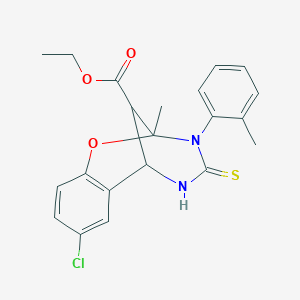

ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

描述

属性

IUPAC Name |

ethyl 4-chloro-9-methyl-10-(2-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c1-4-26-19(25)17-18-14-11-13(22)9-10-16(14)27-21(17,3)24(20(28)23-18)15-8-6-5-7-12(15)2/h5-11,17-18H,4H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYECJJXPPYUUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C3=C(C=CC(=C3)Cl)OC1(N(C(=S)N2)C4=CC=CC=C4C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a thioxo group and various substituents that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 416.92 g/mol. The presence of chlorine and thioxo functionalities suggests potential reactivity in medicinal chemistry applications .

Synthesis

Synthesis of this compound can be achieved through several chemical reactions involving starting materials such as 3-(ethoxycarbonyl)-5-phenyl-1,2,4-triazine and cyclobutanone. Advanced synthetic techniques in heterocyclic chemistry are often employed to optimize yields and selectivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Assays : In vitro cytotoxicity tests against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) have demonstrated significant antiproliferative effects. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.7 |

| HeLa | 4.9 |

The mechanism underlying the anticancer activity appears to involve apoptosis induction through mitochondrial pathways. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with key proteins involved in cell survival and proliferation .

Case Studies and Research Findings

- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that compounds with similar structural motifs displayed significant antitumor activities due to their ability to inhibit specific oncogenic pathways. The presence of electron-donating groups was crucial for enhancing cytotoxicity .

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the phenyl ring and the thioxo group can significantly affect biological activity. For instance, introducing additional electron-withdrawing or donating groups can enhance or diminish the cytotoxic effects observed .

- Comparative Studies : Comparative studies with established chemotherapeutic agents like doxorubicin showed that ethyl 8-chloro-2-methyl compounds can exhibit comparable or superior activity against certain cancer cell lines .

科学研究应用

Biological Activities

Preliminary studies suggest that ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate exhibits various biological activities:

Antimicrobial Properties

Research indicates potential antimicrobial effects against bacterial strains such as Staphylococcus aureus. These findings highlight the compound's role as a lead candidate for developing new antibiotics .

Anticancer Potential

The unique structure of this compound suggests it may possess anticancer properties. Its ability to interact with specific biological targets could make it valuable in cancer therapy research.

Other Pharmacological Effects

Further investigations are needed to explore its effects on different disease models. The interactions with biological targets will help define its therapeutic roles .

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo against biofilm formation in bacterial cultures. Results demonstrated significant inhibition compared to standard treatments .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in specific types of cancer cells. This suggests its potential as a chemotherapeutic agent .

相似化合物的比较

Comparison with Structurally Related Compounds

Structural Analogues

The compound shares structural motifs with other heterocyclic systems, particularly those containing fused aromatic rings, sulfur atoms, and ester groups. Below is a comparative analysis with key analogues:

Key Differences and Implications

- Ring Systems: The benzoxadiazocine core distinguishes the target compound from furan-based MFR-a and thiadiazole-containing analogues . The methano bridge in the former introduces steric constraints absent in simpler heterocycles.

- Synthetic Utility: Unlike methylofuran, which is biosynthesized in methanogens, the target compound is likely synthesized via multistep organic reactions, as seen in related benzoate esters .

Computational Similarity Analysis

Using chemoinformatics tools, similarity coefficients (e.g., Tanimoto index) can quantify structural overlap. For example:

- Tanimoto Similarity : The compound shares <30% similarity with methylofuran due to divergent core structures but >50% with thiadiazole derivatives, driven by ester and aromatic motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。